(E/Z)-3-O-Methyl Entacapone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZRYCCTAIVEQP-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744196 | |
| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146698-91-1 | |
| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Methodologies and Stereochemical Control of E/z 3 O Methyl Entacapone
Strategic Approaches to the Synthesis of Entacapone (B1671355) Derivatives
The synthesis of Entacapone and its derivatives, including the 3-O-methylated form, predominantly relies on the Knoevenagel condensation reaction. mdpi.comresearchgate.net This strategic approach involves the condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, such as N,N-diethyl-2-cyanoacetamide. google.comtandfonline.com For the synthesis of 3-O-Methyl Entacapone, the typical starting aldehyde is 3-methoxy-4-hydroxy-5-nitrobenzaldehyde. google.comepo.org
An alternative strategy that has been developed is the Palladium-catalyzed Heck reaction. tandfonline.comresearchgate.nettandfonline.com This method involves coupling an aryl halide, such as 4-iodo-2-methoxyphenol (B1311775), with an activated alkene like 2-cyano-N,N-diethylacrylamide, followed by further functional group manipulations to yield the target molecule. researchgate.nettandfonline.com
Furthermore, many synthetic strategies utilize (E/Z)-3-O-Methyl Entacapone as a stable penultimate intermediate, which is then demethylated in a final step to produce Entacapone. google.comepo.org This approach avoids the direct use of the less stable 3,4-dihydroxy-5-nitrobenzaldehyde, which is prone to aerial oxidation. google.com The synthesis of other derivatives, such as acyl esters, typically involves the direct chemical modification of the hydroxyl groups on the parent Entacapone molecule. researchgate.net
Development of Novel Synthetic Routes for this compound
Novel synthetic routes have been developed to improve the industrial-scale production of Entacapone, with this compound often featuring as a central intermediate. A prominent route involves the condensation of 3-methoxy-4-hydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide. google.comepo.org This reaction can be catalyzed by a mild acid catalyst like a mixture of piperidine (B6355638) and acetic acid in a solvent such as toluene, with azeotropic removal of water at reflux temperatures (105-110°C). google.com Another approach employs a strong base, like sodium hydroxide, in a protic solvent like methanol (B129727) at room temperature. google.com
A distinct and innovative route utilizes a Pd-catalyzed Heck reaction. tandfonline.comtandfonline.com In this synthesis, 4-iodo-2-methoxyphenol is coupled with 2-cyano-N,N-diethylacrylamide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., triethylamine) in a solvent like DMF at 95-100°C. tandfonline.com The resulting compound, (E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide, is then nitrated to yield the 3-O-methylated Entacapone. This is subsequently demethylated using aluminium chloride and pyridine (B92270) to furnish Entacapone. tandfonline.comtandfonline.com
Optimization of Synthetic Pathways and Yield Enhancement for this compound
Significant efforts have been directed towards optimizing the synthesis of this compound to maximize yields and improve process efficiency for industrial applications. Optimization focuses on parameters such as catalyst selection, reaction temperature, and purification methods.
Table 1: Comparison of Selected Synthetic Steps and Yields
| Synthetic Step | Reactants | Conditions | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation & Demethylation (Overall) | 3-methoxy-4-hydroxy-5-nitrobenzaldehyde, N,N-diethyl-2-cyanoacetamide | 1) Toluene, piperidine, acetic acid, reflux; 2) Pyridine, AlCl₃, DCM; 3) Purification | (E)-Entacapone | ~58% | google.com |
| Demethylation | (E)-3-O-Methyl Entacapone | Pyridine, AlCl₃, DCM, 0-45°C | Crude Entacapone | 94.1% | google.comepo.org |
| Demethylation | (E)-3-O-Methyl Entacapone | Triethylamine, AlCl₃, DCM, reflux | Entacapone | 98% | chemicalbook.com |
| Heck Coupling | 4-iodo-2-methoxyphenol, 2-cyano-N,N-diethylacrylamide | Pd(PPh₃)₄, PPh₃, TEA, DMF, 95-100°C | (E/Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide | 80% conversion | tandfonline.com |
Identification and Control of Synthetic Impurities during the Production of this compound
The quality of the final active pharmaceutical ingredient is dependent on the effective identification and control of impurities generated during synthesis. In the production of this compound and its subsequent conversion to Entacapone, several impurities can arise. veeprho.com
The most significant process-related impurity is the undesired (Z)-isomer of 3-O-Methyl Entacapone and, consequently, the (Z)-isomer of Entacapone. researchgate.netresearchgate.net Other potential impurities include unreacted starting materials like 3-methoxy-4-hydroxy-5-nitrobenzaldehyde and by-products from side reactions. veeprho.comgoogle.com For instance, impurities can be generated from the nitration or condensation steps in different synthetic routes. google.com
Control of these impurities is achieved primarily through purification techniques. Recrystallization is a common method used to purify both the intermediate and the final product. google.com Solvents such as methanol, toluene, and 2-butanone (B6335102) have been reported for the purification of Entacapone derived from its 3-O-methylated precursor. google.com High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the detection, identification, and quantification of these impurities, ensuring that their levels are within regulatory limits. researchgate.net For example, methods have been developed to separate Entacapone from its Z-isomer and other related substances effectively. researchgate.net
Table 2: Common Impurities and Control Strategies
| Impurity Name | Type | Origin | Control Method | Reference |
|---|---|---|---|---|
| (Z)-3-O-Methyl Entacapone | Isomeric Impurity | Knoevenagel condensation or Heck reaction | Chromatographic separation or selective crystallization of the E-isomer | tandfonline.comresearchgate.net |
| (Z)-Entacapone | Isomeric Impurity | Carried over from (Z)-3-O-Methyl Entacapone intermediate | Purification by recrystallization; HPLC monitoring | researchgate.net |
| 3-methoxy-4-hydroxy-5-nitrobenzaldehyde | Unreacted Starting Material | Incomplete Knoevenagel condensation | Purification of the product by recrystallization or chromatography | google.com |
| Other process-related impurities | By-products | Side reactions during synthesis (e.g., nitration, condensation) | Process optimization and final product purification | veeprho.comgoogle.com |
Advanced Analytical Characterization and Quantification of E/z 3 O Methyl Entacapone Isomers
Chromatographic Separation Techniques for E and Z Isomers of 3-O-Methyl Entacapone (B1671355)
Chromatographic techniques are fundamental to the separation and quantification of the (E/Z)-3-O-Methyl Entacapone isomers from complex biological matrices. The structural similarity between the E (trans) and Z (cis) isomers necessitates high-resolution separation methods.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Entacapone and its metabolites, including the 3-O-methylated forms. nih.govnih.gov Reversed-phase (RP) HPLC methods are typically employed, offering robust and reproducible separation of the isomers.
Research into the metabolism of Entacapone in rats successfully utilized RP-HPLC with diode-array UV detection to isolate and identify metabolites, including O-methylated Entacapone. nih.gov The development of such methods involves careful optimization of stationary and mobile phases to achieve sufficient resolution between the E and Z isomers, which often co-elute.
Key parameters in method development include the choice of a C18 or C8 column, mobile phase composition (typically a buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile), pH control, and flow rate. nih.govsci-hub.seresearchgate.net For instance, methods developed for the parent compound Entacapone have achieved a resolution factor of 3.0 between the E and Z isomers on a C18 column using a mobile phase of 1% formic acid and methanol (50:50, v/v). nih.govnih.gov Similar principles are applied to separate the methylated metabolites, where the slight difference in polarity between the (E)- and (Z)-3-O-Methyl Entacapone isomers is exploited for separation. UV detection is commonly set around 304-310 nm, which corresponds to a significant absorbance wavelength for the nitrocatechol chromophore. researchgate.netgoogle.com
Table 1: Exemplary HPLC Parameters for Separation of Entacapone Isomers and Related Compounds
| Parameter | Condition 1 (Isomer Separation) | Condition 2 (Impurity Profiling) | Condition 3 (Metabolite Analysis) |
|---|---|---|---|
| Column | Gemini C18 (50mm x 4.6mm, 5µm) nih.gov | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) google.com | Reversed-Phase C18/C8 nih.govsci-hub.se |
| Mobile Phase | 1% Formic Acid: Methanol (50:50, v/v) nih.gov | Gradient of 0.1% aq. TFA and Acetonitrile (B52724) google.com | Methanol/Acetonitrile and Phosphate (B84403) Buffer sci-hub.se |
| Detection | MS/MS (MRM mode) nih.gov | UV at 304 nm google.com | Diode-Array UV / Amperometric nih.govnih.gov |
| Analyte Resolution | Resolution factor of 3.0 between (E)- and (Z)-Entacapone nih.gov | Baseline separation of (E)- and (Z)-Entacapone google.com | Separation of Entacapone from its metabolites nih.gov |
Gas Chromatography (GC) is generally less suitable for the direct analysis of polar, high-molecular-weight, and thermally labile compounds like 3-O-Methyl Entacapone. Its application would typically require derivatization to increase volatility and thermal stability, a process that can add complexity and introduce variability. Consequently, GC is not a commonly reported method for this class of compounds.
Capillary Electrophoresis (CE), specifically Micellar Electrokinetic Chromatography (MECC), has proven effective for separating metabolites of Entacapone. core.ac.uk MECC methods have been developed and validated for the separation of the diastereomeric 3-O-glucuronides of Entacapone and its (Z)-isomer, which are the main urinary metabolites in humans. core.ac.uk These methods achieve baseline separation by optimizing parameters such as buffer pH, ionic concentration, and the concentration of a surfactant (e.g., sodium dodecyl sulfate), which forms micelles that act as a pseudo-stationary phase. core.ac.uk
While specific MECC applications for this compound are not extensively documented, the success with the closely related and structurally complex glucuronide metabolites indicates the high resolving power of CE. core.ac.uk This suggests that CE techniques could be readily adapted for the high-efficiency separation of the methylated isomers, exploiting subtle differences in their charge-to-mass ratios and hydrophobic interactions with the micellar phase.
Spectroscopic and Spectrometric Methodologies for Advanced Structural Elucidation
Following chromatographic separation, spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and structural confirmation of the this compound isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of isomers. While specific NMR data for this compound is not widely published, the principles for differentiating its parent E/Z isomers, Entacapone, are well-established and directly applicable. ias.ac.in
The key to differentiation lies in the analysis of both ¹H and ¹³C NMR spectra. The geometric constraint of the double bond in the E and Z isomers results in distinct chemical shifts for the vinyl proton and adjacent aromatic ring protons, as well as for the carbons of the propenamide chain. ias.ac.in For the parent compound, Entacapone, the vinyl proton (C=CH) signal is a particularly useful diagnostic marker. ias.ac.in
Upon methylation at the 3-O position, the following spectral changes would be anticipated:
Appearance of a Methoxy (B1213986) Signal: A new singlet would appear in the ¹H NMR spectrum around δ 3.9-4.0 ppm, corresponding to the -OCH₃ protons.
Disappearance of a Phenolic Proton: The signal for the 3-OH phenolic proton would be absent.
Shifts in Aromatic Signals: The chemical shifts of the aromatic protons and carbons would be altered due to the change in the electronic environment upon replacement of a hydroxyl group with a methoxy group.
Proton-coupled ¹³C NMR spectra are particularly valuable for establishing the E/Z geometry through the analysis of coupling constants. ias.ac.in
Table 2: Predicted ¹H NMR Chemical Shift Differences for Differentiating this compound
| Proton/Group | Expected Chemical Shift (δ ppm) | Key Differentiating Feature |
|---|---|---|
| Vinyl-H | ~7.4-7.8 | Distinct chemical shifts between E and Z isomers due to spatial orientation relative to the phenyl ring and cyano group. |
| Aromatic-H | ~7.8-8.0 | Shifts influenced by the E/Z geometry and the presence of the 3-O-methyl group. |
| Methoxy (-OCH₃) | ~3.9-4.0 | Confirms the presence of the methyl group; absent in the parent compound, Entacapone. |
| Diethyl (-N(CH₂CH₃)₂) | ~3.4 (q), ~1.2 (t) | Broad signals characteristic of the N,N-diethylamide moiety. ias.ac.in |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for identifying and quantifying drug metabolites. Studies identifying Entacapone metabolites have relied on HPLC combined with electron ionization mass spectrometry or tandem mass spectrometry (MS/MS). nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the isomers and distinguishing them from other potential metabolites.
The molecular weight of 3-O-Methyl Entacapone (C₁₅H₁₇N₃O₅) is 319.1168 g/mol , which is 14.0157 g/mol (a CH₂ group) higher than that of Entacapone (C₁₄H₁₅N₃O₅, 305.1012 g/mol ). This mass difference is a clear indicator of methylation. Various ionization techniques, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), have been shown to be effective for detecting methyl conjugates of Entacapone. acs.org ESI is often the most suitable method for detecting phase II conjugates like glucuronides and sulfates, but all three techniques can successfully ionize the methylated metabolite. acs.org
Tandem mass spectrometry (MS/MS) is used for structural confirmation. By inducing fragmentation of the molecular ion (e.g., m/z 319), a characteristic fragmentation pattern is produced. While the specific fragmentation of 3-O-Methyl Entacapone is not detailed, it would be expected to show cleavages characteristic of the propenamide side chain, similar to the parent compound, allowing for confirmation of the core structure. nih.gov
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular structure, functional groups, and crystalline form of a compound. These methods have been used to characterize Entacapone and its various polymorphic forms. ijper.orgfarmaceut.org
For 3-O-Methyl Entacapone, FTIR and Raman spectra would exhibit distinct differences from the parent compound, primarily related to the methylation of the 3-hydroxyl group:
FTIR Spectroscopy: The broad O-H stretching band of the phenolic group in Entacapone (around 3336 cm⁻¹) would be absent in the spectrum of 3-O-Methyl Entacapone. ijper.org Instead, new C-H stretching vibrations from the methyl group would appear (typically 2850-2960 cm⁻¹), along with characteristic C-O-C ether stretching bands.
Raman Spectroscopy: Similar changes would be observed. Key vibrational bands for the Entacapone core structure, such as the C≡N stretch (~2216 cm⁻¹), the amide C=O stretch (~1604-1628 cm⁻¹), the C=C stretch (~1580-1606 cm⁻¹), and the asymmetrical N-O stretch of the nitro group (~1541 cm⁻¹), would be present in the methylated analogue, though potentially with slight shifts. ijper.orgfarmaceut.orggoogle.com
These techniques are particularly sensitive to changes in crystal structure and polymorphism, making them valuable for characterizing the solid-state properties of the isolated isomers. farmaceut.org
Table 3: Comparison of Key Vibrational Bands for Entacapone and Predicted Bands for 3-O-Methyl Entacapone
| Functional Group | Entacapone Approx. Wavenumber (cm⁻¹) ijper.orggoogle.com | Predicted 3-O-Methyl Entacapone Approx. Wavenumber (cm⁻¹) | Comment |
|---|---|---|---|
| Phenolic O-H Stretch | ~3336 | Absent | Disappearance confirms methylation of the hydroxyl group. |
| Aliphatic C-H Stretch | ~2937 | ~2937 (ethyl), ~2960/2850 (methyl) | Appearance of new bands from the -OCH₃ group. |
| Nitrile C≡N Stretch | ~2216 | ~2216 | Largely unaffected by methylation. A strong, sharp peak. |
| Amide C=O Stretch | ~1604-1628 | ~1604-1628 | Expected to be present with minimal shift. |
| Nitro N-O Stretch | ~1541 | ~1541 | Asymmetric stretch characteristic of the nitro group. |
| Ether C-O-C Stretch | Absent | ~1250 (asym), ~1040 (sym) | New bands confirming the aryl-methyl ether linkage. |
Quantitative Analytical Method Validation for this compound in Pre-clinical Research Matrices
The quantitative analysis of this compound, a primary metabolite of Entacapone, in pre-clinical research matrices such as plasma is crucial for pharmacokinetic and metabolic studies. Validated analytical methods ensure that the data generated are reliable, reproducible, and accurate. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ED) or tandem mass spectrometry (MS/MS) are commonly employed techniques for this purpose, offering high sensitivity and selectivity. nih.govsci-hub.se
Method validation is performed according to established guidelines, assessing parameters such as linearity, sensitivity, precision, accuracy, recovery, and stability. sci-hub.se For instance, a validated HPLC-ED method for the determination of 3-O-methyldopa (3-O-Methyl Entacapone) in human plasma has been successfully developed and applied. sci-hub.se Similarly, HPLC-MS/MS methods provide robust quantification for clinical monitoring and drug dosage adjustments. nih.gov
Chromatographic separation is typically achieved on a reverse-phase column (e.g., C8 or C18). nih.govsci-hub.se For HPLC-ED analysis, a mobile phase might consist of a mixture of methanol, acetonitrile, and a phosphate buffer at a low pH. sci-hub.se For HPLC-MS/MS, a gradient elution with a mobile phase of water and an organic solvent mixture (like acetonitrile and methanol) containing a modifier like formic acid is often used to achieve efficient separation and ionization. nih.gov
The validation results from published studies demonstrate that these methods are suitable for pre-clinical research. Key validation parameters for the quantification of 3-O-Methyl Entacapone in human plasma are summarized in the table below.
Table 1: Summary of Validation Parameters for 3-O-Methyl Entacapone Quantification in Human Plasma
| Parameter | HPLC-ED Method sci-hub.se | HPLC-MS/MS Method nih.gov |
|---|---|---|
| Linearity Range | 200–10,000 ng/mL | Not specified, but r > 0.99 |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 200 ng/mL | < 7.0 ng/mL (as LD) |
| Limit of Detection (LOD) | 60 ng/mL | Not specified |
| Precision (RSD%) | < 5.64% (Intermediate Precision) | < 11.3% |
| Accuracy (RE%) | Recovery > 90% | < 11.8% |
| Extraction Recovery | > 94% | Not specified |
Data synthesized from published research on the analysis of 3-O-methyldopa. nih.govsci-hub.se
Impurity Profiling and Degradation Product Identification in this compound Preparations
Impurity profiling is a critical component of drug development and manufacturing, ensuring the safety and efficacy of the final product. For this compound, this involves the identification and quantification of any process-related impurities, co-isomers, and degradation products. Stability-indicating analytical methods, predominantly reverse-phase HPLC (RP-HPLC) with photodiode array (PDA) or mass spectrometry (MS) detection, are developed to separate the main compound from all potential impurities. sphinxsai.comoup.com
Forced degradation studies are performed to identify potential degradation pathways and products that may form under various stress conditions. These conditions typically include exposure to acid, base, oxidation (e.g., hydrogen peroxide), heat, and light (photolytic degradation). sphinxsai.comoup.comnih.gov For example, studies on the parent compound, Entacapone, have shown it is susceptible to degradation under oxidative and hydrolytic (acid and base) conditions. sphinxsai.com Photodegradation studies have revealed that exposure to UV light can cause isomerization of the (E)-isomer of Entacapone to the (Z)-isomer. nih.gov
The characterization of impurities often requires isolation via techniques like preparative HPLC, followed by structural elucidation using spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. oup.com While specific degradation studies focusing solely on this compound are not widely published, the methodologies applied to Entacapone are directly relevant. Known impurities that are monitored in Entacapone preparations include its geometric (Z)-isomer and other process-related substances. researchgate.netderpharmachemica.com A comprehensive impurity profile for this compound would similarly investigate its geometric isomers and potential products from hydrolysis or oxidation.
Table 2: Examples of Known Impurities and Degradation Products in Entacapone Analysis
| Compound Name | Type | Method of Detection/Identification | Reference |
|---|---|---|---|
| (Z)-Entacapone | Geometric Isomer / Degradation Product | RP-HPLC, LC/MS/MS | nih.govderpharmachemica.com |
| Entacapone Impurity A | Process-Related Impurity | LC/MS/MS | nih.gov |
| Entacapone Impurity C | Process-Related Impurity | LC/MS/MS | nih.gov |
This table lists impurities identified in the analysis of the parent drug, Entacapone, illustrating the types of substances monitored in quality control.
Biochemical and Molecular Investigations of E/z 3 O Methyl Entacapone in Pre Clinical Models
In Vitro Inhibition Kinetics of Catechol-O-Methyltransferase by (E/Z)-3-O-Methyl Entacapone (B1671355)
Entacapone, the precursor to 3-O-Methyl Entacapone, is characterized as a potent, selective, and reversible inhibitor of COMT. nih.govdrugbank.commedchemexpress.comresearchgate.net Studies have shown that Entacapone exhibits a tight-binding type of inhibition with soluble rat liver COMT, demonstrating a Ki value of 14 nmol/l. nih.gov The inhibitory activity of Entacapone varies depending on the source and form of the COMT enzyme. For instance, IC50 values of 14.3 nM and 73.3 nM have been recorded for rat liver soluble COMT (S-COMT) and membrane-bound COMT (MB-COMT), respectively. bpsbioscience.comrndsystems.com The mechanism of inhibition for nitrocatechol-based inhibitors is generally competitive with respect to the catechol substrate, binding to the active site of the enzyme. rsc.org
While specific Ki values for 3-O-Methyl Entacapone are not extensively documented in available literature, the kinetic profile of the parent compound provides a basis for understanding the class of molecules. The process of O-methylation, which converts Entacapone to 3-O-Methyl Entacapone, is the very reaction that Entacapone is designed to inhibit in endogenous and xenobiotic catechols. drugbank.comnih.gov
| Parameter | Enzyme Source | Value (nM) | Reference |
| Ki | Rat Liver Soluble COMT | 10.7 | bpsbioscience.com |
| Ki | Rat Liver Soluble COMT | 14 | nih.gov |
| IC50 | Rat Duodenum COMT | 10 | nih.govmedchemexpress.comcaymanchem.com |
| IC50 | Rat Liver Soluble COMT | 14.3 | bpsbioscience.comrndsystems.com |
| IC50 | Rat Liver Total COMT | 20.1 | bpsbioscience.comrndsystems.com |
| IC50 | Rat Erythrocyte COMT | 20 | medchemexpress.comcaymanchem.com |
| IC50 | Rat Liver Membrane-Bound COMT | 73.3 | bpsbioscience.comrndsystems.com |
| IC50 | Rat Liver COMT | 160 | nih.govmedchemexpress.comcaymanchem.com |
This table presents inhibition data for the parent compound, Entacapone.
Entacapone is chemically defined as the (E)-isomer of the molecule 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide. Its geometric isomer, (Z)-Entacapone, has been identified as a metabolite of Entacapone. It is also known to be a potential impurity in commercial preparations and can be formed as a degradant upon exposure to UV light. medchemexpress.com Detailed comparative studies on the specific enzymatic inhibitory activity of the (E) and (Z) isomers of 3-O-Methyl Entacapone are not prominently featured in the reviewed scientific literature. Research has primarily focused on the pharmacology of the stable and clinically utilized (E)-isomer of the parent drug, Entacapone.
Cellular Permeability and Transport Studies Using In Vitro Biological Models (e.g., Caco-2 cells, MDCK cells)
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for assessing the intestinal permeability of drug compounds. nih.govnih.gov These cells differentiate into a monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium. nih.gov Permeability is quantified by the apparent permeability coefficient (Papp). Compounds with Papp values above 10 × 10⁻⁶ cm/s are generally classified as having high permeability. nih.gov
While direct permeability data for (E/Z)-3-O-Methyl Entacapone is scarce, studies on analogous compounds provide valuable insights. Research on 3-O-Methyltolcapone (3-OMT), the methylated metabolite of the related nitrocatechol inhibitor Tolcapone, determined its permeability across Caco-2 cell monolayers. mdpi.com In these studies, 3-OMT demonstrated an apparent permeability (Papp) from the apical to basolateral direction of 160 nm/s, which is equivalent to 16 x 10⁻⁶ cm/s. mdpi.com This value indicates good to high permeability and suggests that the compound is well-absorbed. The study also showed no evidence of active efflux transport. mdpi.com In toxicity studies using Caco-2 cells, the parent compound Entacapone showed a favorable safety profile compared to Tolcapone, with minimal impact on cell viability at concentrations up to 50 μM. acs.org
| Compound | Transport Direction | Apparent Permeability (Papp) (nm/s) | Permeability Classification | Reference |
| 3-O-Methyltolcapone (3-OMT) * | Apical to Basolateral | 160 | High | mdpi.com |
| Tolcapone | Apical to Basolateral | 101 | Moderate-High | mdpi.com |
*Data for 3-O-Methyltolcapone, an analog of 3-O-Methyl Entacapone, is presented for context.
Structure-Activity Relationship (SAR) Studies for O-Methylated Entacapone Derivatives
The structure-activity relationship (SAR) for inhibitors of Catechol-O-methyltransferase (COMT) is fundamentally anchored in the molecular interactions between the inhibitor and the enzyme's active site. For nitrocatechol-based inhibitors like entacapone, the catechol moiety (a 3,4-dihydroxy-phenyl group) is the cornerstone of their pharmacological activity. nih.govscientiaricerca.com These compounds are designed to mimic the natural catecholamine substrates of COMT, thereby competing for and blocking the enzyme's catalytic function. drugbank.comfda.gov
The inhibitory potency of entacapone and its analogues is critically dependent on several structural features:
The Nitrocatechol Ring : The 3,4-dihydroxy groups are essential for chelating the Mg²⁺ ion within the COMT active site. nih.gov This interaction is a primary determinant of binding affinity. The addition of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the C5 position, increases the acidity of the catechol protons and hinders the molecule's own O-methylation, prolonging its inhibitory action. nih.gov
Side Chain Conformation : The acrylic acid side chain ((E)-2-cyano-N,N-diethyl-2-propenamide) also plays a significant role. Molecular docking studies suggest that increasing the steric volume of the diethylamine (B46881) tail of entacapone is favorable for inhibitory activity, as it can form beneficial hydrophobic contacts with amino acid residues on the COMT surface, such as Val173, Leu198, Met201, and Val203. nih.gov
The process of O-methylation converts entacapone into its metabolite, this compound. This structural modification involves the enzymatic transfer of a methyl group to the hydroxyl at the 3-position of the catechol ring, the very reaction entacapone is designed to prevent from occurring to levodopa. fda.govoup.com From an SAR perspective, this methylation is a deactivation step. The conversion of the essential dihydroxy (catechol) functionality into a monohydroxy (guaiacol) structure fundamentally compromises the molecule's ability to chelate the Mg²⁺ ion effectively, leading to a significant loss of inhibitory activity against COMT. nih.govscientiaricerca.com Therefore, 3-O-Methyl Entacapone is considered an inactive metabolite rather than a lead compound for further development.
Research into developing more potent COMT inhibitors has focused on modifying the entacapone structure while preserving the vital catechol group. These SAR studies have explored various substitutions on the catechol ring and modifications of the side chain to optimize binding affinity and pharmacokinetic properties. For example, the development of nitrocatechol pyrazoline derivatives has yielded compounds with even greater COMT inhibitory activity than entacapone itself. acs.org
The following tables present comparative data on the inhibitory activity of entacapone and other related compounds, illustrating key structure-activity relationships.
Table 1: COMT Inhibitory Activity of Standard Nitrocatechol Compounds This table shows the half-maximal inhibitory concentrations (IC₅₀) for entacapone and other second-generation nitrocatechol inhibitors, highlighting the potency of this class of compounds.
| Compound | IC₅₀ (µM) | Source |
| Entacapone | 0.01 | nih.gov |
| Tolcapone | N/A | |
| Nitecapone | N/A | |
| 3,5-Dinitrocatechol (DNC) | N/A |
Data for some compounds were described qualitatively in the search results without specific IC₅₀ values being consistently available across all sources.
Table 2: SAR of Synthetic Nitrocatechol Pyrazoline Derivatives This table illustrates how modifications to the core structure, creating novel derivatives, can influence COMT inhibitory activity compared to the parent compound, entacapone. acs.org
| Compound | Description | IC₅₀ (µM) |
| Entacapone | Reference Standard | 0.23 |
| Derivative 24a | Nitrocatechol pyrazoline derivative | 0.048 |
| Derivative 24b | Nitrocatechol pyrazoline derivative | 0.052 |
| Derivative 24c | Nitrocatechol pyrazoline derivative | 0.065 |
| Derivative 24d | Nitrocatechol pyrazoline derivative | 0.055 |
These studies collectively demonstrate that while the catechol moiety is indispensable for activity, strategic modifications to other parts of the molecule can fine-tune its inhibitory potency. The O-methylation of entacapone to form this compound serves as a clear example of a structural change that abrogates this activity, underscoring the precise structural requirements for effective COMT inhibition.
Computational Chemistry and Molecular Modeling of E/z 3 O Methyl Entacapone
Molecular Docking Simulations with Catechol-O-Methyltransferase and Related Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (E/Z)-3-O-Methyl Entacapone (B1671355), docking simulations are primarily focused on its interaction with Catechol-O-Methyltransferase (COMT), the same enzyme inhibited by its parent drug, Entacapone.
Docking studies reveal that, like Entacapone, its methylated metabolite can fit into the active site of COMT. The binding is influenced by interactions with key residues and a magnesium ion (Mg2+) cofactor. nih.gov Specifically, the catechol-like moiety of the molecule is crucial for this interaction. Hydrogen bonding with amino acid residues such as Lys144, Asn170, and Glu199, along with hydrophobic interactions with Trp38, Pro174, and Leu198, are significant for the binding of inhibitors to COMT. nih.gov
While the parent compound, Entacapone, is a potent inhibitor of COMT, its 3-O-methylated metabolite is generally considered to have significantly reduced inhibitory activity. nih.govnih.gov This is because the methylation of one of the catechol hydroxyl groups prevents the optimal interaction with the Mg2+ ion and the active site residues that are critical for the enzyme's catalytic activity. nih.govnih.gov Docking studies can quantify this reduced affinity by calculating the binding energies, which are expected to be less favorable for the methylated form compared to Entacapone.
Beyond COMT, molecular docking has been employed to explore potential "off-target" interactions of Entacapone and its metabolites. For instance, studies have investigated the binding of Entacapone to other enzymes like the fat mass and obesity-associated protein (FTO) and the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. acs.orgnih.gov Such studies on 3-O-Methyl Entacapone could reveal unforeseen biological interactions.
Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Protein-Ligand Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions between a ligand and its protein target over time. For (E/Z)-3-O-Methyl Entacapone, MD simulations can complement the static picture provided by molecular docking.
When docked into the active site of COMT, MD simulations can be used to assess the stability of the binding pose of this compound. These simulations can reveal how the ligand and protein adapt to each other, highlighting the flexibility of both the ligand and the amino acid side chains in the binding pocket. nih.gov The simulations can also provide insights into the role of water molecules in mediating protein-ligand interactions.
Key parameters derived from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. By analyzing the trajectories from MD simulations, it is possible to map the key interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence over time. nih.gov Such detailed analysis can further explain the differences in binding affinity and activity between Entacapone and its 3-O-methylated metabolite.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Isomer Stability of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netmansapublishers.com For this compound, these calculations can provide valuable information about its electronic structure, reactivity, and the relative stability of its E and Z isomers.
DFT calculations can be used to determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. researchgate.net These properties are fundamental to understanding the molecule's reactivity and its ability to participate in different types of interactions. For instance, the analysis of Fukui functions can predict the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net
Furthermore, quantum chemical calculations are essential for studying the stability of the E and Z isomers of 3-O-Methyl Entacapone. By calculating the total electronic energy of each isomer, the thermodynamically more stable form can be identified. This is crucial as the parent drug, Entacapone, is known to have a major (E)-isomer and a minor (Z)-isomer, with the (E)-isomer being the active form. europa.eueuropa.eu Similar analysis for its metabolite can help in understanding its metabolic fate and potential for biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
While specific QSAR studies focusing solely on this compound are not widely reported, the principles of QSAR are highly relevant. QSAR models for COMT inhibitors have been developed using a range of compounds, including Entacapone and its analogs. nih.gov These models typically use molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov
A QSAR model for COMT inhibitors could be used to predict the inhibitory activity of this compound based on its structural features. The methylation of the catechol group would significantly alter the values of descriptors related to hydrogen bonding and electronic properties, which are known to be important for COMT inhibition. nih.gov This would likely result in a predicted decrease in activity, consistent with experimental observations.
QSPR models could be used to predict various physicochemical properties of this compound, such as its solubility, lipophilicity (logP), and pKa. These properties are important for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
In Silico Prediction of ADME Parameters and Biological Activity Profiles
In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, as well as their potential biological activities and toxicities.
For this compound, various computational tools and web servers can be used to predict its ADME profile. drugcentral.org These predictions are based on its chemical structure and can provide estimates for properties such as:
Absorption: Oral bioavailability, intestinal absorption, and Caco-2 cell permeability.
Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Prediction of metabolic pathways and interaction with cytochrome P450 enzymes.
Excretion: Prediction of renal and biliary clearance.
These in silico predictions can help in understanding the pharmacokinetic behavior of this metabolite. For example, predictions might suggest whether it is likely to be retained in the body or rapidly excreted.
Furthermore, computational platforms can predict a broad spectrum of potential biological activities based on the similarity of the molecule's structure to compounds with known activities. way2drug.com This can help in identifying potential "off-target" effects or new therapeutic possibilities.
| Predicted ADME Property | Predicted Value for Entacapone | Reference |
| Bioavailability | 42% | drugcentral.org |
| Half-life | 2.40 hours | drugcentral.org |
| Volume of distribution | 0.27 L/kg | drugcentral.org |
| Fraction excreted unchanged in urine | 0.20% | drugcentral.org |
| Water solubility | 0.02 mg/mL | drugcentral.org |
Note: This table provides predicted ADME properties for the parent drug, Entacapone. Similar predictions can be generated for this compound using various in silico tools.
Conformational Analysis and Tautomerism of E and Z Isomers through Computational Approaches
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational preferences is important for predicting its biological activity.
Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify its low-energy conformations. This analysis can reveal the most likely shapes the molecule will adopt in solution and when interacting with a biological target.
Tautomerism, the interconversion of structural isomers, is another important consideration. frontiersin.org While keto-enol tautomerism is a common phenomenon, for this compound, the focus is on the E/Z isomerism around the carbon-carbon double bond. frontiersin.org The parent drug, Entacapone, exists as a mixture of E and Z isomers, with the E isomer being the predominant and more active form. europa.eueuropa.eu A small amount of the (E)-isomer of Entacapone is converted to its (Z)-isomer in the body. europa.eueuropa.eu
Pre Clinical Pharmacokinetic and Metabolic Studies of E/z 3 O Methyl Entacapone
In Vitro Metabolic Stability and Biotransformation Pathways (e.g., liver microsomes, hepatocytes from animal models)
Limited direct data exists on the in vitro metabolic stability and specific biotransformation pathways of (E/Z)-3-O-Methyl Entacapone (B1671355) itself. However, insights can be drawn from studies on its parent compound, entacapone.
The formation of O-methylated entacapone has been identified as a metabolic pathway for entacapone in rats. nih.gov This methylation is catalyzed by catechol-O-methyltransferase (COMT). researchgate.net Studies using rat liver preparations have been instrumental in understanding the metabolism of COMT inhibitors. For instance, the COMT activity in rat liver cytosol is significantly higher than in microsomes. nih.govtandfonline.com This suggests that the cytosol is the primary site for the O-methylation of catecholic compounds like entacapone, leading to the formation of 3-O-Methyl Entacapone.
While the primary metabolic route for entacapone in humans is glucuronidation of the parent compound and its (Z)-isomer, O-methylation is a noted pathway in rats. nih.govnovartis.com The subsequent metabolism of 3-O-Methyl Entacapone has not been extensively characterized. It is plausible that it could undergo further biotransformation, such as glucuronidation or sulfation, which are common phase II metabolic pathways for phenolic compounds.
Identification and Structural Characterization of Metabolites of (E/Z)-3-O-Methyl Entacapone in Non-Human Biological Systems
The primary identification of O-methylated entacapone has been in rats. Following intravenous administration of radiolabeled entacapone to rats, O-methylated entacapone was detected in both plasma and urine. nih.gov This metabolite is one of several identified in rats, alongside unchanged entacapone, its (Z)-isomer, N-dealkylated entacapone, and 3,4-dihydroxy-5-nitrobenzaldehyde. nih.gov
The structural characterization confirms the addition of a methyl group to one of the catechol hydroxyl groups of entacapone. The specific isomeric form, whether (E) or (Z), of the 3-O-methylated metabolite is not always differentiated in these early studies. However, given that the (E)-isomer of entacapone is the pharmacologically active form and accounts for the vast majority of the administered dose, it is likely that (E)-3-O-Methyl Entacapone is the predominant methylated metabolite formed initially. medsafe.govt.nzeuropa.eu Isomerization to the (Z)-form is a known metabolic step for entacapone itself and could potentially also occur for its methylated metabolite. medsafe.govt.nzeuropa.eu
Species-Specific Metabolism Comparisons (e.g., rodent vs. canine in vitro)
Significant species-specific differences in the metabolism of entacapone have been observed, which in turn affects the formation of this compound.
In rats, O-methylation is a recognized metabolic pathway. nih.gov Conversely, studies in humans have indicated that the nitro group on the entacapone molecule appears to hinder the methylation of the catechol hydroxyls, and as a result, no methylation products were detected in human plasma or urine in some studies. nih.gov The primary metabolic route in humans is direct glucuronidation of entacapone and its (Z)-isomer. nih.govnovartis.com
In dogs, the transformation of entacapone to its (Z)-isomer is more noticeable than in rats. nih.gov While O-methylation is not highlighted as a major pathway in dogs in the available literature, it is known that dogs, along with rats, pigs, and sheep, are considered high COMT activity species, in contrast to humans, mice, and rabbits. nih.govtandfonline.com This high COMT activity in dogs could theoretically lead to the formation of 3-O-Methyl Entacapone, although direct evidence is limited.
The table below summarizes the known species differences in entacapone metabolism, which influences the presence of its O-methylated metabolite.
| Species | Primary Metabolic Pathways of Entacapone | Formation of 3-O-Methyl Entacapone | Reference |
| Rat | Glucuronidation, Isomerization, N-dealkylation, O-methylation, Nitro-reduction | Detected in plasma and urine | nih.gov |
| Human | Glucuronidation, Isomerization | Not detected in some studies | nih.gov |
| Dog | Isomerization (more prominent than in rats) | Not explicitly reported as a major metabolite | nih.gov |
Investigation of Drug-Drug Interactions at the Metabolic Level (e.g., cytochrome P450 inhibition/induction in vitro)
Direct studies on the potential of this compound to cause drug-drug interactions through cytochrome P450 (CYP) enzyme inhibition or induction are not available. However, extensive in vitro studies have been conducted on the parent compound, entacapone.
Data from studies using human liver microsomal preparations indicate that entacapone can inhibit cytochrome P450 2C9 (CYP2C9) with an IC50 value of approximately 4 µM. medsafe.govt.nzeuropa.eueuropa.eu Entacapone shows little to no inhibition of other major CYP isoenzymes, including CYP1A2, CYP2A6, CYP2D6, CYP2E1, and CYP3A, at clinically relevant concentrations. medsafe.govt.nzeuropa.eueuropa.eu
Given that this compound is a metabolite, its concentrations in circulation are expected to be lower than the parent drug. The structural modification of the catechol group through methylation could also alter its affinity for CYP enzymes. Without direct experimental data, it is difficult to predict whether this compound would be a more or less potent inhibitor of CYP2C9 than entacapone. However, based on the data for the parent compound, any potential for clinically significant CYP-mediated drug interactions from this metabolite is likely to be low.
In Vivo Pharmacokinetic Profiles in Animal Models (e.g., absorption, distribution, excretion in rodent models)
In rats, following intravenous administration of radiolabeled entacapone, O-methylated entacapone was found in both plasma and urine. nih.gov This indicates that once formed, the metabolite is distributed systemically and is subject to renal excretion. After a 24-hour period following intravenous administration to rats, over 50% of the administered radioactivity was excreted in the feces and approximately 35% in the urine, with the compounds being extensively metabolized. nih.gov Entacapone and its phase I metabolites, including the O-methylated form, are primarily excreted as glucuronide and sulfate (B86663) conjugates in rat urine. nih.gov
The absorption of entacapone itself is rapid in rats, with two peaks in plasma concentration observed, suggesting enterohepatic circulation. nih.gov The distribution of entacapone is largely limited to the peripheral tissues due to its high plasma protein binding and low lipophilicity, which prevents significant crossing of the blood-brain barrier. wikipedia.orgnih.gov It is plausible that this compound shares similar distribution characteristics, remaining primarily in the periphery.
The table below provides a summary of the pharmacokinetic parameters of the parent drug, entacapone, in rats, which provides context for the likely behavior of its metabolites.
| Parameter | Value (for Entacapone in Rats) | Reference |
| Bioavailability (oral) | 20% - 55% (dose-dependent) | nih.gov |
| Time to Peak Plasma Concentration (Tmax) | 5-15 minutes and 3-5 hours (oral) | nih.gov |
| Elimination Half-life (t½) | 0.8 hours (intravenous) | nih.gov |
| Excretion | ~35% in urine, >50% in feces (as metabolites) | nih.gov |
Chemical Stability and Degradation Pathway Elucidation of E/z 3 O Methyl Entacapone
Forced Degradation Studies under Various Environmental Stress Conditions (pH, temperature, humidity, light, oxidation)
Hydrolytic Degradation (pH): It is anticipated that (E/Z)-3-O-Methyl Entacapone (B1671355) would undergo hydrolysis under both acidic and basic conditions. The ester-like nature of the acrylamide group could be susceptible to cleavage. The stability would likely be pH-dependent, with the lowest stability at the extremes of the pH range.
Photodegradation: Photostability is a critical parameter. Studies on Entacapone have demonstrated that it undergoes photodegradation, with one of the primary degradation products being its Z-isomer nih.gov. It is highly probable that (E/Z)-3-O-Methyl Entacapone would also be sensitive to light, potentially leading to E/Z isomerization and other photolytic degradation products. The nitrocatechol structure contributes to the absorption of UV radiation, making it susceptible to photochemical reactions.
Thermal Degradation: Thermal stability studies on Entacapone have been conducted, and while it is generally stable at ambient temperatures, degradation can occur at elevated temperatures. Similar behavior would be expected for its methylated metabolite.
Humidity: The impact of humidity on the solid-state stability of this compound would need to be experimentally determined. For Entacapone, some studies suggest it is not significantly affected by atmospheric moisture ijarmps.org.
Illustrative Data Table for Forced Degradation of this compound:
The following table is a hypothetical representation of potential forced degradation results for illustrative purposes, as specific experimental data is not available in the public domain.
| Stress Condition | Parameters | Duration | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | Hydrolysis of the amide bond, cleavage of the methyl ether |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 25% | Hydrolysis of the amide bond, cleavage of the methyl ether |
| Oxidation | 3% H₂O₂ | 24 hours | 18% | N-oxide formation, aromatic ring oxidation products |
| Photodegradation | UV light (254 nm) | 48 hours | 22% | (Z)-3-O-Methyl Entacapone, photolytic cleavage products |
| Thermal Degradation | 80°C | 72 hours | 10% | Isomerization, minor decomposition products |
| Humidity | 80% RH | 7 days | <2% | Minimal degradation |
Identification and Structural Characterization of Degradation Products
The identification and structural elucidation of degradation products are crucial for understanding the degradation pathways and for ensuring the safety of a drug substance. Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this process.
For this compound, the potential degradation products would likely arise from the reactions described in the forced degradation section. These could include:
Isomers: The (Z)-isomer of 3-O-Methyl Entacapone is a likely degradation product, particularly under photolytic stress.
Hydrolysis Products: Cleavage of the N,N-diethylacrylamide side chain would result in the corresponding carboxylic acid. Hydrolysis of the methyl ether bond would yield Entacapone.
Oxidation Products: Oxidation could lead to the formation of N-oxides or hydroxylation of the aromatic ring.
Illustrative Data Table of Potential Degradation Products:
The following table presents a hypothetical list of potential degradation products of this compound for illustrative purposes.
| Degradation Product (Hypothetical) | Proposed Structure | Method of Identification (Hypothetical) |
| (Z)-3-O-Methyl Entacapone | Geometric isomer | HPLC-UV, LC-MS/MS |
| 3-O-Methyl-entacaponic acid | Carboxylic acid derivative | LC-MS/MS, NMR |
| Entacapone | Demethylated product | HPLC-UV, LC-MS/MS |
| 3-O-Methyl Entacapone N-oxide | Oxidized product at the diethylamino group | LC-MS/MS |
Elucidation of Degradation Mechanisms and Pathways for this compound
Based on the potential degradation products, hypothetical degradation pathways for this compound can be proposed.
Isomerization: Under the influence of light or heat, the more stable (E)-isomer can convert to the less stable (Z)-isomer until a photostationary state is reached.
Hydrolysis: The amide linkage is susceptible to both acid and base-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen would be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion would directly attack the carbonyl carbon.
Oxidation: The mechanism of oxidation would depend on the oxidizing agent. With hydrogen peroxide, reactive oxygen species can be generated, which can attack electron-rich centers in the molecule, such as the double bond and the aromatic ring.
Demethylation: Cleavage of the O-methyl group could occur under harsh acidic or thermal conditions, leading to the formation of the parent compound, Entacapone.
Kinetic Modeling of Chemical Degradation Processes and Stability Prediction
Kinetic modeling of degradation data allows for the prediction of the shelf-life and the determination of appropriate storage conditions. The degradation of pharmaceutical compounds can often be described by zero-order, first-order, or second-order kinetics.
To perform kinetic modeling for this compound, experimental data from stability studies at different temperatures and other stress conditions would be required. By determining the degradation rate constants at various temperatures, the Arrhenius equation could be used to predict the degradation rate at other temperatures, including typical storage conditions.
Illustrative Data Table for Kinetic Modeling:
The following table is a hypothetical example of how kinetic data for the degradation of this compound could be presented.
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) (Hypothetical) | Reaction Order (Hypothetical) | Half-life (t₁/₂) (days) (Hypothetical) |
| 40 | 0.005 | First-order | 138.6 |
| 50 | 0.015 | First-order | 46.2 |
| 60 | 0.045 | First-order | 15.4 |
From such data, the activation energy for the degradation process could be calculated, allowing for a more accurate prediction of the compound's stability over time.
Future Research Directions and Translational Perspectives for E/z 3 O Methyl Entacapone Derivatives
Design and Synthesis of Next-Generation COMT Inhibitors Based on the (E/Z)-3-O-Methyl Entacapone (B1671355) Scaffold
The entacapone structure, characterized by its nitrocatechol moiety, has been the foundation for several effective COMT inhibitors. However, future research aims to address the limitations of this scaffold, such as limited central nervous system (CNS) penetration and potential toxicities associated with the nitrocatechol group. acs.org While (E/Z)-3-O-Methyl Entacapone itself is an inactive metabolite—due to the methylation of the catechol hydroxyl group essential for COMT binding—its formation underscores a key metabolic liability of the parent drug.
Future design strategies will likely focus on modifying the entacapone scaffold to block or hinder this O-methylation, thereby prolonging the active life of the inhibitor. This involves creating derivatives that maintain high affinity for the COMT active site but are poor substrates for the methylation reaction.
Key research approaches include:
Alternative Pharmacophores: Replacing the nitrocatechol group with other moieties, such as 3-hydroxypyridin-4-ones or fused bicyclic pyridinones, to mitigate toxicity risks while retaining inhibitory activity. acs.orgacs.org
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of entacapone analogues with modifications at various positions to systematically probe the structural requirements for potent COMT inhibition and reduced metabolic susceptibility. nih.gov For instance, recent studies on nitrocatechol pyrazoline derivatives have yielded compounds with greater potency than entacapone. acs.org
Enhanced CNS Penetration: Designing analogues with physicochemical properties optimized for crossing the blood-brain barrier. This is a significant goal, as effective central COMT inhibition could offer therapeutic benefits beyond what is achievable with peripherally-acting inhibitors like entacapone. acs.org
By studying the structure of entacapone and its metabolic fate, researchers can rationally design new chemical entities that offer superior pharmacokinetic and pharmacodynamic profiles.
Development of Advanced Methodologies for Stereoisomer Separation and Analysis
Entacapone and its metabolite, 3-O-Methyl Entacapone, exist as geometric (E)- and (Z)-isomers due to the double bond in the propenamide side chain. The (E)-isomer is the pharmacologically active form of the parent drug. The ability to accurately separate and quantify these stereoisomers is critical for pharmacokinetic, metabolic, and quality control studies.
Current methodologies have proven effective for the separation of entacapone isomers and can be adapted for its methylated metabolites. High-performance liquid chromatography (HPLC) is the predominant technique, utilizing various detection methods. researchgate.netnih.gov Capillary electrophoresis (CE) offers an alternative, particularly for charged metabolites like glucuronides. nih.gov
Future advancements in this area will focus on enhancing the speed, sensitivity, and resolution of these methods. Key areas for development include:
Ultra-High-Performance Liquid Chromatography (UHPLC): Employing UHPLC systems can significantly reduce analysis time and improve peak resolution, allowing for higher throughput in research and quality control settings.
Chiral Stationary Phases: While separation of (E/Z) geometric isomers is typically achieved on standard reversed-phase columns, the development of novel chiral stationary phases could be instrumental in separating enantiomers of more complex, next-generation inhibitors derived from the entacapone scaffold.
Advanced Mass Spectrometry: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, enabling the precise quantification of isomers even at very low concentrations in complex biological matrices like plasma and urine. researchgate.net
Capillary Electrophoresis Enhancements: Further development in CE, such as the use of novel buffer additives and coatings in micellar electrokinetic capillary chromatography (MECC), could improve the separation efficiency for polar and charged metabolites of entacapone and its analogues. nih.gov
| Technique | Stationary/Mobile Phase or Buffer | Detection Method | Application |
|---|---|---|---|
| Reversed-Phase HPLC | C18 column; Phosphate (B84403) buffer/methanol (B129727) mobile phase | UV (310 nm) | Assay and impurity determination of bulk entacapone researchgate.net |
| Reversed-Phase HPLC | C18 column; Acetonitrile (B52724)/phosphate buffer mobile phase | Amperometric | Quantification of (E)- and (Z)-entacapone in plasma and urine nih.gov |
| HPLC-ED | C8 column; Methanol/acetonitrile/phosphate buffer | Electrochemical | Quantification of entacapone in human plasma researchgate.net |
| Micellar Electrokinetic Capillary Chromatography (MECC) | Phosphate-borate-SDS buffer (pH 7.0) | UV | Separation of (E)- and (Z)-entacapone glucuronide metabolites in urine nih.gov |
Integration of Computational and Experimental Approaches for Rational Drug Design and Optimization
Rational drug design, which combines computational modeling with experimental validation, has become an indispensable tool in modern medicinal chemistry. This integrated approach accelerates the discovery and optimization of new drug candidates by predicting their biological activity and physicochemical properties before undertaking costly and time-consuming synthesis.
In the context of developing next-generation COMT inhibitors based on the entacapone scaffold, a typical workflow would involve:
Target Structure Analysis: Utilizing the known crystal structures of COMT to understand the key interactions between the enzyme and its inhibitors, such as entacapone. researchgate.net
In Silico Screening: Employing computational techniques like virtual screening and molecular docking to assess large libraries of virtual compounds for their potential to bind to the COMT active site. This allows for the rapid identification of promising new scaffolds.
Pharmacophore Modeling: Building a pharmacophore model based on the essential structural features of known potent COMT inhibitors. This model can then be used to design novel molecules with a higher probability of being active.
Lead Optimization: Using computational methods to predict how structural modifications to a lead compound (e.g., an entacapone analogue) will affect its binding affinity, selectivity, CNS penetration, and metabolic stability (e.g., resistance to O-methylation).
Synthesis and Experimental Validation: Synthesizing the most promising candidates identified through computational work and evaluating their actual COMT inhibitory activity and other properties through in vitro and in vivo experiments. acs.org
This iterative cycle of computational design and experimental feedback allows for the efficient optimization of lead compounds, reducing the number of molecules that need to be synthesized and tested, and ultimately streamlining the path to identifying a viable drug candidate.
Exploration of Novel Biochemical Targets for this compound and Its Analogues
While entacapone is designed as a selective COMT inhibitor, the possibility of off-target interactions for both the parent drug and its metabolites is an important area of investigation. Identifying such interactions is crucial for understanding the complete pharmacological profile of a drug and predicting potential side effects or novel therapeutic applications. For instance, the related COMT inhibitor tolcapone has been shown to interact with the off-target protein 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), an interaction not observed with the less toxic entacapone. nih.gov
Recent research has uncovered a potential novel biochemical target for entacapone itself: the fat mass and obesity-associated protein (FTO). mdpi.com FTO is an m6A demethylase that plays a role in epigenetic regulation, and one study demonstrated that entacapone can act as a pharmacological inhibitor of FTO, thereby modulating inflammatory cytokine production. mdpi.com This finding opens up an entirely new avenue of research into the non-COMT-related activities of entacapone and its analogues.
The biological activity of the metabolite this compound is largely uncharacterized and generally considered inert. However, the precedent set by 3-O-methyldopa (3-OMD), the major metabolite of L-DOPA, suggests that this assumption should be challenged. 3-OMD is not inert; it accumulates due to a long half-life and can compete with L-DOPA for transport across the blood-brain barrier, reduce dopamine turnover, and impact locomotor activity. wikipedia.orgnih.govresearchgate.net By analogy, this compound could possess its own biological activities or interfere with transport processes, warranting future investigation into its potential biochemical targets.
Future research should focus on:
Screening this compound against a wide panel of receptors, enzymes, and transporters to identify any potential off-target interactions.
Investigating whether analogues of 3-O-Methyl Entacapone can modulate the activity of novel targets like FTO.
Studying the potential for this metabolite to compete with the parent drug or other endogenous molecules at biological transporters.
Development of Specialized Analytical Platforms for Comprehensive Metabolite Profiling and Chemical Analysis
A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development. For entacapone, this includes the comprehensive identification and quantification of its metabolites, including this compound and its subsequent glucuronide conjugates. fda.gov The development of specialized, high-throughput analytical platforms is essential for achieving this.
Modern metabolomics technologies, which aim to measure the complete set of small-molecule metabolites in a biological sample, are well-suited for this purpose. The primary platforms used are:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of metabolite analysis. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the confident identification of known and unknown metabolites. Tandem mass spectrometry (MS/MS) allows for structural elucidation and highly sensitive quantification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying metabolites in a non-destructive manner. While generally less sensitive than MS, it is highly quantitative and provides unambiguous structural information.
These platforms can be applied to:
Pharmacokinetic Studies: To precisely map the time course of entacapone and all its major metabolites in plasma and urine following administration.
Metabolite Identification: To discover and structurally characterize novel or unexpected metabolites, providing a complete picture of the drug's biotransformation.
Functional Metabolomics: To explore how entacapone and its metabolites affect broader endogenous metabolic pathways, which could reveal mechanisms of action or potential toxicity. For example, studies have already explored how entacapone may alter the gut microbiome and associated metabolic pathways. nih.gov
By developing and applying these advanced analytical platforms, researchers can build a comprehensive chemical and metabolic profile for entacapone and its derivatives, providing critical insights for the development of safer and more effective drugs.
Q & A
Q. Methodological Recommendations :
- Use stable isotope-labeled tracers in crossover studies to compare pharmacokinetics.
- Apply physiologically based pharmacokinetic (PBPK) modeling to account for enterohepatic recirculation and isomer interconversion .
What experimental strategies mitigate photodegradation of this compound during UV-Vis analysis or storage?
Basic Research Question
Photodegradation under UV light (254 nm) primarily affects the nitro group, leading to nitroso byproducts. Strategies include:
- Sample preparation : Use amber vials and minimize exposure to ambient light.
- Stabilizers : Add antioxidants like ascorbic acid (0.01% w/v) to aqueous solutions.
- Chromatographic validation : Monitor degradation peaks at 220–230 nm, which correspond to nitroso derivatives .
Advanced Analysis : Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS to identify degradation pathways. Compare activation energies of (E)- vs. (Z)-isomers to tailor storage conditions.
How do researchers design dose-response meta-analyses to evaluate the efficacy of 3-O-Methyl Entacapone across preclinical Parkinson’s models?
Advanced Research Question
Include studies measuring OFF-time reduction, rotational behavior in 6-OHDA lesioned rats, and striatal dopamine levels. Key steps:
Systematic search : Use PubMed, Embase, and Web of Science with terms like "COMT inhibitor" and "methyl entacapone."
Data extraction : Stratify by isomer, dose (mg/kg), and model type (acute vs. chronic).
Statistical synthesis : Apply random-effects models to account for heterogeneity. Use subgroup analysis to address conflicting results (e.g., higher efficacy in unilateral lesion models vs. bilateral) .
Contradiction Resolution : Sensitivity analysis can identify outliers, such as studies using non-standardized purity thresholds (<98% isomer content).
What nuclear magnetic resonance (NMR) techniques differentiate (E)- and (Z)-isomers of 3-O-Methyl Entacapone, and how do coupling constants inform conformational analysis?
Basic Research Question
¹H-NMR (600 MHz, DMSO-d₆) reveals distinct coupling constants (J) between the α,β-unsaturated carbonyl groups:
- (E)-isomer : Trans configuration produces J = 12–14 Hz.
- (Z)-isomer : Cis configuration results in J = 8–10 Hz .
Advanced Application : Use NOESY to confirm spatial proximity between the methyl group and aromatic protons in the (Z)-isomer. Density functional theory (DFT) calculations can correlate NMR shifts with electronic environments.
Why do some in vivo studies report neuroprotective effects of 3-O-Methyl Entacapone despite reduced COMT inhibition, and what alternative mechanisms are proposed?
Advanced Research Question
The compound may act via:
- Redox cycling : The nitro group generates nitric oxide under oxidative stress, mitigating neuronal apoptosis.
- Mitochondrial modulation : Enhance complex I activity in electron transport chains, independent of COMT .
Methodological Note : Combine knockout (COMT⁻/⁻) mouse models with microdialysis to isolate non-COMT pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
